molecular formula C4H5F5O B2368131 1,1,3,3,3-Pentafluoropropyl methyl ether CAS No. 886762-12-5

1,1,3,3,3-Pentafluoropropyl methyl ether

Cat. No.: B2368131
CAS No.: 886762-12-5
M. Wt: 164.075
InChI Key: VVYLFAAYPQDDKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,3,3,3-pentafluoropropyl methyl ether typically involves the reaction of pentafluoropropanol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature of around 50-60°C and using a strong acid such as sulfuric acid as the catalyst . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1,3,3,3-Pentafluoropropyl methyl ether undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1,3,3,3-pentafluoropropyl methyl ether involves its interaction with molecular targets through its ether and fluorine groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability . The pathways involved include hydrogen bonding, van der Waals forces, and dipole-dipole interactions.

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoropropyl methyl ether can be compared with other fluorinated ethers such as:

The uniqueness of this compound lies in its specific fluorination pattern and ether functionality, which confer unique chemical and physical properties suitable for a wide range of applications.

Properties

IUPAC Name

1,1,1,3,3-pentafluoro-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-10-4(8,9)2-3(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYLFAAYPQDDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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